![molecular formula C28H20O8 B2356460 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one CAS No. 859666-77-6](/img/structure/B2356460.png)
8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one
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Overview
Description
8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one is a complex organic compound belonging to the class of chromones. Chromones are benzopyran derivatives known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenyl acetic acid with 7-hydroxy-4-chromenone under acidic conditions to form an intermediate, which is then subjected to further reactions to introduce the methoxy and oxoethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted chromones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential therapeutic effects , including:
- Anti-inflammatory Properties : Research indicates that the compound can modulate inflammatory pathways, potentially offering treatments for chronic inflammatory diseases.
- Antioxidant Activity : The antioxidant properties suggest its use in combating oxidative stress-related conditions.
- Anticancer Effects : Preliminary studies demonstrate efficacy against various cancer cell lines, indicating potential as a chemotherapeutic agent .
Biological Studies
In biological research, 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one has been investigated for:
- Mechanisms of Action : The compound interacts with several molecular targets, influencing pathways such as NF-kB (involved in inflammation and cancer progression) and PI3K/Akt (related to cell survival and proliferation) .
Material Science
In materials science, this compound is explored for its unique chemical properties, leading to applications in:
- Polymer Development : Its structure allows it to be used as a precursor in synthesizing advanced polymers.
- Dyes and Pigments : The chromone structure contributes to its potential use in developing colorants for various industrial applications .
Data Table of Biological Activities
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Anti-inflammatory | Modulates NF-kB pathway | |
Antioxidant | Scavenges free radicals | |
Anticancer | Induces apoptosis in cancer cells |
Case Studies
- Anti-Cancer Efficacy Study :
- Anti-inflammatory Mechanism Investigation :
Mechanism of Action
The mechanism of action of 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 5-Hydroxy-4’,7-dimethoxyflavone
- 5,6,7-Trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chromone structure with methoxy and oxoethoxy groups enhances its reactivity and potential for diverse applications in research and industry .
Biological Activity
8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one is a complex organic compound classified under chromones, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C28H20O8
- Molecular Weight : 468.45 g/mol
The compound features multiple functional groups, including methoxy and oxoethoxy moieties, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes that are crucial in inflammatory pathways.
- Receptor Modulation : It interacts with receptors involved in cell signaling, influencing pathways such as NF-kB and PI3K/Akt, which are critical in cancer progression and inflammation.
- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activity Assays
Various studies have evaluated the biological activity of this compound through different assays:
Anticancer Activity
A study assessing the cytotoxic effects of this compound on cancer cell lines reported significant inhibition of proliferation in several types of cancer cells, including breast (MCF-7) and prostate (PC3) cancer cells. The IC50 values were determined to be in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents like 5-fluorouracil.
Anti-inflammatory Activity
In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest that it may be beneficial for conditions characterized by chronic inflammation.
Data Table: Biological Activities Summary
Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 15.5 | |
Anticancer | PC3 | 12.0 | |
Anti-inflammatory | Macrophages | N/A | |
Antioxidant | DPPH Assay | N/A |
Case Studies
- Study on Anticancer Effects : A recent publication highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models of breast cancer. The treatment led to a significant reduction in tumor size compared to controls, suggesting potential for further development as an anticancer agent.
- Inflammation Model : Another study investigated the anti-inflammatory properties using a rat model of arthritis. The compound significantly reduced joint swelling and pain scores, indicating its potential therapeutic role in inflammatory diseases.
Properties
IUPAC Name |
8-methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8/c1-32-18-8-6-16(7-9-18)23(29)15-34-19-10-11-20-21(14-26(30)35-25(20)13-19)22-12-17-4-3-5-24(33-2)27(17)36-28(22)31/h3-14H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLQEQLXRRGRQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C(=CC=C5)OC)OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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